molecular formula C9H12ClNO2 B1333177 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol CAS No. 5215-07-6

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

Cat. No.: B1333177
CAS No.: 5215-07-6
M. Wt: 201.65 g/mol
InChI Key: WCTVXSRNGUMJKC-UHFFFAOYSA-N
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Description

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is an organic compound that features a phenoxy group substituted with a chlorine atom at the para position, an amino group, and a hydroxyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol can be achieved through several routes. One common method involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia to yield the desired product. The reaction conditions typically involve:

  • Step 1: Formation of 1-(4-chlorophenoxy)-2,3-epoxypropane

      Reagents: 4-chlorophenol, epichlorohydrin

      Conditions: Base catalyst (e.g., NaOH), solvent (e.g., ethanol), reflux

  • Step 2: Amination

      Reagents: 1-(4-chlorophenoxy)-2,3-epoxypropane, ammonia

      Conditions: Solvent (e.g., ethanol), room temperature or mild heating

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature

    Reduction: Sodium borohydride (NaBH4), ethanol as solvent, room temperature

    Substitution: Acyl chlorides or anhydrides, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane)

Major Products

    Oxidation: Formation of 1-(4-chlorophenoxy)-3-oxopropan-2-ol

    Reduction: Formation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-amine

    Substitution: Formation of amides or other substituted derivatives

Scientific Research Applications

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(4-bromo-phenoxy)-propan-2-ol: Similar structure with a bromine atom instead of chlorine.

    1-Amino-3-(4-methyl-phenoxy)-propan-2-ol: Similar structure with a methyl group instead of chlorine.

    1-Amino-3-(4-nitro-phenoxy)-propan-2-ol: Similar structure with a nitro group instead of chlorine.

Uniqueness

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding and affect the compound’s lipophilicity, potentially enhancing its interaction with biological targets.

Properties

IUPAC Name

1-amino-3-(4-chlorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTVXSRNGUMJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377884
Record name 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5215-07-6
Record name 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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